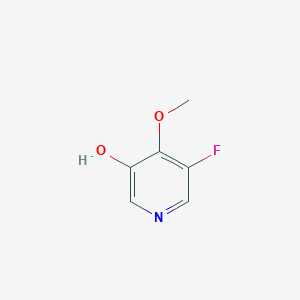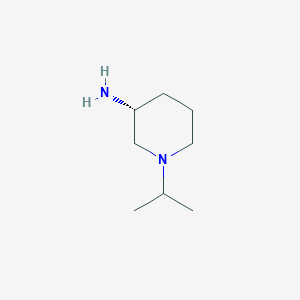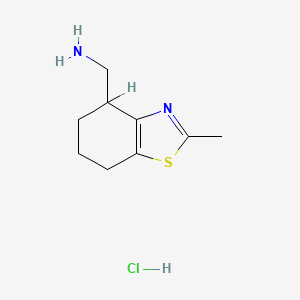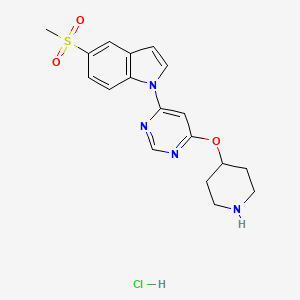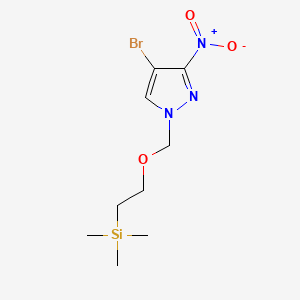
4-Bromo-3-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a complex organic compound characterized by its bromine, nitro, and trimethylsilyl groups attached to a pyrazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromopyrazole and 3-nitro-1H-pyrazole as the core structures.
Trimethylsilyl Group Addition: The trimethylsilyl group is introduced using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Ethyloxymethyl Group Addition: The ethyloxymethyl group is added through a reaction with 2-(trimethylsilyl)ethanol under acidic conditions.
Industrial Production Methods: Industrial production involves scaling up these reactions, ensuring purity and yield optimization. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group can undergo further oxidation to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin chloride or iron powder.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin chloride (SnCl2) in acidic conditions.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Iodides, chlorides.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in material science for the development of advanced materials with specific properties.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group, in particular, can act as an electrophile, reacting with nucleophilic sites in biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
4-Bromo-3-nitropyrazole: Lacks the trimethylsilyl group.
3-Nitro-1H-pyrazole: Lacks the bromine and trimethylsilyl groups.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Lacks the bromine and nitro groups.
Uniqueness: The presence of both bromine and nitro groups on the pyrazole ring, along with the trimethylsilyl group, makes this compound unique
This detailed overview provides a comprehensive understanding of 4-Bromo-3-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, highlighting its synthesis, reactions, applications, and uniqueness
特性
分子式 |
C9H16BrN3O3Si |
|---|---|
分子量 |
322.23 g/mol |
IUPAC名 |
2-[(4-bromo-3-nitropyrazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C9H16BrN3O3Si/c1-17(2,3)5-4-16-7-12-6-8(10)9(11-12)13(14)15/h6H,4-5,7H2,1-3H3 |
InChIキー |
NEWQECYSLDHEFA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C=C(C(=N1)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


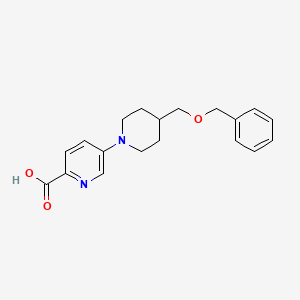
![[2-(4-Benzyloxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B15364115.png)
![1,1-Dimethylethyl 5,6-dihydro-6-methyl-6'-(methylamino)[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364120.png)
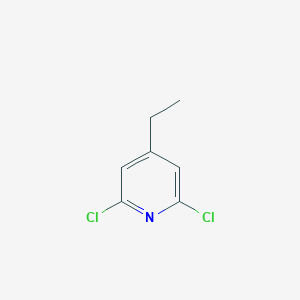
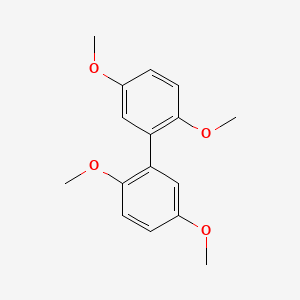
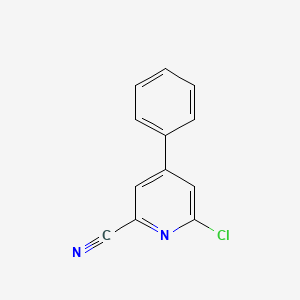
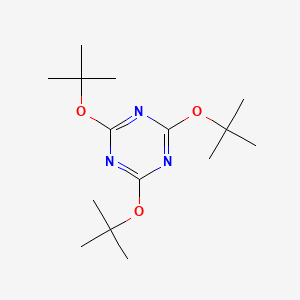
![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B15364148.png)
